4-Nitro-N,N-diphenylaniline
CAS No.: 4316-57-8
Cat. No.: VC20756666
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4316-57-8 |
---|---|
Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 4-nitro-N,N-diphenylaniline |
Standard InChI | InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Standard InChI Key | UQOKZDUUBVGFAK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Nitro-N,N-diphenylaniline is essential for evaluating its potential applications and handling requirements. Table 1 summarizes the comprehensive physicochemical profile of this compound.
Physical Properties Table
Chemical Properties
The chemical behavior of 4-Nitro-N,N-diphenylaniline is significantly influenced by its structural features. The compound exhibits several noteworthy chemical properties:
Property | Value | Source |
---|---|---|
LogP | 6.02 | |
Polar Surface Area (PSA) | 49.06000 | |
Exact Mass | 290.105530 | |
Vapor Pressure | 0.0±1.1 mmHg at 25°C |
The high LogP value (6.02) indicates significant lipophilicity, suggesting preferential solubility in organic solvents rather than water . This property has implications for its applications in organic synthesis and material science. The relatively low polar surface area (49.06) contributes to its limited water solubility but enhances its ability to permeate lipid bilayers.
Molecular Structure
Structural Characteristics
4-Nitro-N,N-diphenylaniline features a central nitrogen atom bonded to three aromatic rings: two phenyl groups and one 4-nitrophenyl group . The nitro group (-NO2) is positioned at the para position of one phenyl ring, creating an asymmetric electronic distribution across the molecule.
The structural arrangement can be visualized as:
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A central nitrogen atom (tertiary amine)
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Two unsubstituted phenyl rings attached to the nitrogen
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One phenyl ring with a nitro group at the para position also attached to the nitrogen
Electronic Properties
The presence of the electron-withdrawing nitro group significantly affects the electronic distribution within the molecule. This creates:
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Decreased electron density at the nitro-substituted ring
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Altered reactivity compared to unsubstituted triphenylamine
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Potential for interesting charge transfer characteristics
These electronic properties make 4-Nitro-N,N-diphenylaniline particularly valuable in applications requiring specific electronic behavior, such as organic electronics and optoelectronic devices.
Identification and Nomenclature
Identification Parameters
Accurate identification of 4-Nitro-N,N-diphenylaniline is crucial for scientific and regulatory purposes. Table 3 presents the key identifiers for this compound.
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 4316-57-8 | |
MDL Number | MFCD00814232 | |
HS Code | 2921420090 | |
Storage Recommendation | -20°C Freezer | |
Hazard Code | Xn (Harmful) |
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
Applications and Uses
4-Nitro-N,N-diphenylaniline has a wide range of applications in scientific research and industrial processes.
Chemical Research Applications
In chemical research, this compound serves as:
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A precursor for more complex organic molecules
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A model compound for studying electron transfer processes
Industrial Applications
The industrial significance of 4-Nitro-N,N-diphenylaniline extends to several domains:
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Polymer Production: The compound may be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
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Dye and Pigment Industry: The aromatic structure with a nitro group makes it valuable in the production of specialized colorants.
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Electrochemistry: The compound's redox properties make it potentially useful in electrochemical applications.
Synthesis and Preparation Methods
Purification Techniques
After synthesis, the compound typically requires purification to achieve the high purity levels (≥98.0%) noted in commercial sources . Common purification methods include:
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Recrystallization from appropriate solvents
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Column chromatography
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Sublimation techniques
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